2-Azabicyclo[2.1.1]hexan-4-amine
Description
Structural Significance within Strained Bicyclic Ring Systems
The 2-azabicyclo[2.1.1]hexane framework is a strained bicyclic amine characterized by a nitrogen atom at a bridgehead position within a [2.1.1] ring system. This arrangement results in a compact and rigid structure. The inherent ring strain of this system not only defines its three-dimensional shape but also influences its reactivity, making it a valuable building block in organic synthesis. The rigidity of the scaffold limits the number of accessible conformations, which can be advantageous in designing molecules with high specificity for biological targets.
Historical Context of Discovery and Early Research of 2,4-Methanopyrrolidines
The journey of 2-azabicyclo[2.1.1]hexanes, also known as 2,4-methanopyrrolidines, into the forefront of chemical research has a rich history. The naturally occurring α-amino acid, 2,4-methanoproline, a derivative of this scaffold, was first isolated in 1980 from the seeds of the legume Ateleia herbert smithii. uni-regensburg.denuph.edu.ua This discovery sparked interest in the unique conformational properties of the bicyclic system. Early research focused on its potential to stabilize specific peptide conformations, particularly the trans-amide bond, which is a crucial aspect of peptide-based drug design. nuph.edu.ua
Role as Conformationally Constrained Scaffolds in Organic Chemistry
The rigid structure of 2-azabicyclo[2.1.1]hexanes makes them ideal conformationally constrained scaffolds in organic chemistry. nih.gov This conformational restriction is a powerful tool for medicinal chemists, as it can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nuph.edu.ua The defined spatial arrangement of substituents on the scaffold allows for precise control over the molecule's interaction with its target.
Analogues of Pyrrolidine (B122466) and Proline Derivatives
2-Azabicyclo[2.1.1]hexane is considered a bridged analog of pyrrolidine and a constrained analog of proline. nih.govraineslab.comresearchgate.net Proline's unique cyclic structure plays a critical role in determining the secondary structure of proteins. By incorporating the even more rigid 2-azabicyclo[2.1.1]hexane core, chemists can exert greater control over the peptide backbone's conformation. nih.govraineslab.com This has significant implications for designing peptides with enhanced stability and specific biological activities, such as in the development of collagen-stabilizing agents. nih.gov
Contribution to Three-Dimensionality in Molecular Design ("Escape from Flatland" Concept)
The overreliance on flat, two-dimensional aromatic rings in drug discovery has led to challenges in exploring new chemical space and achieving desired physicochemical properties. The "escape from flatland" concept advocates for the use of more three-dimensional, sp³-rich scaffolds to overcome these limitations. nuph.edu.uanuph.edu.uanih.gov 2-Azabicyclo[2.1.1]hexanes are prime examples of such scaffolds, offering a significant departure from planarity. nuph.edu.uaacs.org Introducing these 3D structures can lead to compounds with improved solubility, metabolic stability, and novel intellectual property. nuph.edu.uaresearchgate.netacs.org
Overview of Research Trajectories: Synthesis, Reactivity, and Applications
Current research on 2-azabicyclo[2.1.1]hexanes is vibrant and multifaceted, with significant efforts directed towards three main areas:
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C5H10N2/c6-5-1-4(2-5)7-3-5/h4,7H,1-3,6H2 |
InChI Key |
LVNZUYCZXKDGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CN2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azabicyclo 2.1.1 Hexanes
Classical and Early Synthetic Approaches
Early efforts to synthesize the 2-azabicyclo[2.1.1]hexane core relied on foundational organic reactions, including photochemical cyclizations and intramolecular rearrangements. These methods laid the groundwork for more advanced and stereoselective strategies.
Photochemical Cyclization Strategies
Photochemical reactions, particularly [2+2] cycloadditions, represent a cornerstone in the synthesis of cyclobutane-containing molecules, including the 2-azabicyclo[2.1.1]hexane system. openmedicinalchemistryjournal.comnih.gov These light-induced transformations are valued for their ability to construct the strained bicyclic framework efficiently. openmedicinalchemistryjournal.comnih.gov
A prominent photochemical approach commences with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640). acs.orgnih.govacs.org This starting material is converted to a cyclobutene (B1205218) dicarbamate derivative. acs.orgnih.govacs.org The key step involves a light-induced intramolecular [2+2] cycloaddition, often sensitized by acetophenone, to forge the bicyclic core. researchgate.net This method allows for the introduction of various substituents on the azabicyclo[2.1.1]hexane ring by judicious selection of the starting materials. researchgate.net
Subsequent chemical manipulations are necessary to arrive at the desired amine functionality. For instance, a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of the cyclobutene dicarbamate can be performed. acs.orgnih.govacs.org This is followed by a ring closure reaction, typically induced by a base like sodium hydride, to yield the 2-azabicyclo[2.1.1]hexane skeleton. acs.orgnih.govacs.org The synthesis is completed by the reductive removal of the phenylselenyl group and deprotection steps to afford the amino derivative. acs.orgnih.govacs.org This strategy has proven effective for multigram-scale synthesis. acs.org
Table 1: Key Steps in Photochemical Synthesis of 2-Azabicyclo[2.1.1]hexane Derivatives
| Step | Description | Reagents/Conditions |
| 1 | Formation of Cyclobutene Dicarbamate | From cis-cyclobut-3-ene-1,2-dicarboxylic anhydride |
| 2 | Photochemical [2+2] Cycloaddition | UV light, sensitizer (B1316253) (e.g., acetophenone) |
| 3 | Electrophilic Addition | Phenylselenyl bromide |
| 4 | Ring Closure | Sodium hydride |
| 5 | Deprotection/Functionalization | Reductive removal of phenylselenyl group |
Routes Involving 3-(Chloromethyl)cyclobutanone
An alternative classical route utilizes 3-(chloromethyl)cyclobutanone as a key precursor for constructing the 2-azabicyclo[2.1.1]hexane framework. openmedicinalchemistryjournal.comnih.govresearchgate.net This synthetic pathway is instrumental in producing analogues of 2,4-methanoproline, a naturally occurring amino acid containing the 2-azabicyclo[2.1.1]hexane skeleton. openmedicinalchemistryjournal.comnih.govresearchgate.net
The synthesis involves the imination of 3-(chloromethyl)cyclobutanone, followed by a reductive cyclization to form the bicyclic system. researchgate.net A crucial aspect of this method is the reversible addition of hydrogen cyanide to the imine intermediate, which facilitates the ring closure. researchgate.net This approach allows for the synthesis of 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be subsequently converted to the corresponding amines. researchgate.net
Intramolecular Displacement and Cyclization Reactions
Intramolecular displacement and cyclization reactions offer another versatile strategy for the synthesis of 2-azabicyclo[2.1.1]hexanes. A notable example involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to construct the bicyclic ring system. This method has been successfully applied to the multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride. researchgate.net
Another approach involves the rearrangement of a bromohydrin to produce 5-hydroxy-2-azabicyclo[2.1.1]hexanes. openmedicinalchemistryjournal.comnih.gov Furthermore, the synthesis of 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes has been achieved through regioselective additions to aziridinium (B1262131) ions formed from 6-exo-iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes. acs.org
Advanced and Stereoselective Synthetic Methods
More recent synthetic efforts have focused on developing advanced and highly stereoselective methods for the construction of the 2-azabicyclo[2.1.1]hexane scaffold, often employing catalysis to achieve high efficiency and enantioselectivity.
Lewis Acid-Catalyzed Cycloadditions
Lewis acid-catalyzed cycloaddition reactions have emerged as a powerful tool for the synthesis of 2-azabicyclo[2.1.1]hexanes. These reactions often involve the use of bicyclo[1.1.0]butanes (BCBs) as strained reactants.
One such method is the enantioselective zinc-catalyzed (3+2) cycloaddition of BCBs with imines. researchgate.net This reaction proceeds efficiently with a specific type of BCB that includes a 2-acyl imidazole (B134444) group, reacting with a diverse range of imines to produce α-chiral amine fragments and two quaternary carbon centers with high yield and enantiomeric excess. researchgate.net
Another approach involves a BF3-catalyzed cycloaddition of dihydropyridines with bicyclobutanes, which provides access to novel three-dimensional azacycle-fused bicyclo[2.1.1]hexane scaffolds. researchgate.net Additionally, Sc(OTf)3 has been utilized to catalyze the (3+2) annulation of BCBs with ynamides, leading to the formation of 2-amino-bicyclo[2.1.1]hexenes. rsc.org
Recent advancements have also seen the development of organocatalytic asymmetric approaches. A confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of BCBs with N-aryl imines under mild conditions, yielding chiral aza-BCHs with high enantioselectivity. nih.gov
Table 2: Comparison of Lewis Acid-Catalyzed Cycloaddition Methods
| Catalyst System | Reactants | Product Type | Key Features |
| Zinc-triflate with chiral ligand | Bicyclo[1.1.0]butanes (with 2-acyl imidazole), Imines | α-Chiral 2-azabicyclo[2.1.1]hexanes | High yield and enantioselectivity |
| BF3 | Dihydropyridines, Bicyclobutanes | Azacycle-fused bicyclo[2.1.1]hexanes | Mild, metal-free conditions |
| Sc(OTf)3 | Bicyclo[1.1.0]butanes, Ynamides | 2-Amino-bicyclo[2.1.1]hexenes | Facile, one-step synthesis |
| Chiral Brønsted acid (IDPi) | Bicyclo[1.1.0]butanes, N-aryl imines | Chiral 2-azabicyclo[2.1.1]hexanes | High enantioselectivity under mild conditions |
Enantioselective Zinc-Catalyzed (3+2) Cycloadditions of Bicyclo[1.1.0]butanes (BCBs) with Imines.researchgate.netresearchgate.netnih.gov
A notable advancement in the synthesis of chiral 2-azabicyclo[2.1.1]hexanes is the enantioselective zinc-catalyzed (3+2) cycloaddition of BCBs with imines. researchgate.netresearchgate.netnih.gov This method provides an efficient route to enantioenriched azabicyclo[2.1.1]hexanes (aza-BCHs), which are valuable for drug discovery. researchgate.netnih.gov The reaction proceeds effectively with BCBs functionalized with a 2-acyl imidazole group and a variety of imines, including those with alkynyl and aryl substituents. researchgate.netnih.gov
| Catalyst | Reactants | Product | Key Features |
| Zinc | Bicyclo[1.1.0]butanes (BCBs) with a 2-acyl imidazole group and Imines | Enantioenriched 2-Azabicyclo[2.1.1]hexanes | Catalytic, Asymmetric, Formal (3+2) Cycloaddition |
Scandium(III) Triflate (Sc(OTf)₃)-Catalyzed [3+2] Cycloaddition with Ynamides.nih.govsemanticscholar.orgrsc.org
The use of Scandium(III) triflate as a catalyst enables the [3+2] cycloaddition of BCBs with ynamides, yielding polysubstituted 2-amino-bicyclo[2.1.1]hexenes. nih.govsemanticscholar.orgrsc.org This mild and scalable reaction proceeds in good to excellent yields and offers a pathway to novel functionalized bicyclic compounds. nih.gov Mechanistic studies suggest the reaction initiates with a nucleophilic attack of the ynamide on the BCB, followed by an intramolecular cyclization. nih.govrsc.org This method represents the first utilization of the carbon-carbon triple bond of ynamides as a coupling partner for BCBs. rsc.org The reaction has been successfully scaled up to the 2.0 mmol scale. semanticscholar.org
| Catalyst | Reactants | Product | Key Features |
| Scandium(III) triflate (Sc(OTf)₃) | Bicyclo[1.1.0]butanes (BCBs) and Ynamides | Polysubstituted 2-Amino-bicyclo[2.1.1]hexenes | Mild conditions, Scalable, Good to excellent yields |
Boron Trifluoride (BF₃)-Enabled (3+2) Cycloaddition with Aldimine Esters.rsc.org
Boron trifluoride facilitates an unconventional (3+2) cycloaddition reaction between bicyclobutanes and aldimine esters, providing access to 2-azabicyclo[2.1.1]hexanes. rsc.org This methodology has been shown to be scalable and the resulting products can undergo various synthetic modifications, highlighting its synthetic utility for creating a range of nitrogen-containing bridged bicyclic structures. rsc.org
| Catalyst | Reactants | Product | Key Features |
| Boron Trifluoride (BF₃) | Bicyclobutanes (BCBs) and Aldimine Esters | 2-Azabicyclo[2.1.1]hexanes | Scalable, Products amenable to further modification |
Organocatalytic Asymmetric Synthesis.acs.orgacs.orgresearchgate.netnih.gov
Organocatalysis has provided a powerful platform for the asymmetric synthesis of 2-azabicyclo[2.1.1]hexanes, offering a metal-free alternative to traditional methods. acs.orgacs.orgresearchgate.netnih.gov
Brønsted Acid Catalysis for Formal Cycloaddition Reactions.acs.orgacs.orgresearchgate.netnih.gov
A significant development in this area is the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition of BCBs with N-aryl imines. acs.orgacs.orgresearchgate.netnih.gov This approach yields chiral aza-BCHs with high enantioselectivity, up to a 99:1 enantiomeric ratio (er), under mild reaction conditions. acs.orgacs.orgnih.gov The reaction is compatible with a range of BCBs bearing ester, ketone, and amide functionalities. acs.orgacs.orgnih.gov The proposed mechanism involves the Brønsted acid protonating the imine, creating a chiral ion pair that directs the stereochemical outcome of the reaction. acs.org
| Catalyst | Reactants | Product | Key Features |
| Confined Imidodiphosphorimidate (IDPi) Brønsted Acid | Bicyclo[1.1.0]butanes (BCBs) and N-Aryl Imines | Chiral 2-Azabicyclo[2.1.1]hexanes | High enantioselectivity (up to 99:1 er), Mild conditions, Broad substrate scope |
Rearrangement-Based Syntheses.acs.orgresearchgate.netnih.gov
Rearrangement reactions of 2-azabicyclo[2.2.0]hexane precursors provide another strategic route to the 2-azabicyclo[2.1.1]hexane skeleton. acs.orgresearchgate.netnih.gov These methods often involve the formation of an aziridinium ion intermediate, which then undergoes a skeletal rearrangement to furnish the desired bicyclic product. acs.orgresearchgate.net The stereochemical outcome of these reactions can be controlled by the choice of solvent and electrophile. researchgate.netnih.gov For example, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with bromine in nitromethane (B149229) leads exclusively to the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. nih.gov In contrast, using pyridinium (B92312) bromide perbromide in dichloromethane (B109758) favors the unrearranged product. nih.gov These methods have enabled the synthesis of various novel 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes. acs.orgresearchgate.net
| Precursor | Key Intermediate | Product | Controlling Factors |
| 2-Azabicyclo[2.2.0]hexanes | Aziridinium ion | 5,6-Difunctionalized 2-Azabicyclo[2.1.1]hexanes | Solvent, Electrophile |
Multigram Scale Preparations and Scalability Considerations.acs.orgnuph.edu.uaresearchgate.netnuph.edu.ua
The development of scalable syntheses is crucial for the practical application of 2-azabicyclo[2.1.1]hexane derivatives in areas such as drug development. Several methodologies have demonstrated scalability, allowing for the preparation of these compounds on a multigram to kilogram scale. acs.orgnuph.edu.uaresearchgate.netnuph.edu.ua
One reported multigram synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride involved a batchwise process that yielded a total of 195 grams. researchgate.net A key step in this synthesis is an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide. researchgate.net
Another approach has focused on the multigram synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates, also known as 2,4-methanoprolines. nuph.edu.uanuph.edu.ua An optimized protocol allowed for the preparation of a key building block on a 0.7 kg scale in a single run. nuph.edu.ua This highlights the potential for large-scale production of these valuable proline analogs.
Furthermore, a late-stage N-atom deletion strategy for converting multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes has been shown to be scalable to decagram quantities. acs.org The initial [3+2] cycloaddition to form the aza-BCH was performed on a 42.6-gram scale, demonstrating the practicality of this route for producing significant quantities of these bridged bicyclic systems. acs.org
| Synthetic Target | Scale | Key Features |
| 2-Azabicyclo[2.1.1]hexane hydrochloride | 195 grams (total) | Batchwise process, Intramolecular displacement |
| 2-Azabicyclo[2.1.1]hexane-1-carboxylates | 0.7 kg (single run) | Optimized protocol for a key building block |
| Multisubstituted 2-Azabicyclo[2.1.1]hexanes | Decagram scale | [3+2] cycloaddition followed by N-atom deletion |
Precursors and Starting Materials in 2-Azabicyclo[2.1.1]hexane Synthesis
Several well-established methods utilize cyclobutane (B1203170) derivatives as key precursors. acs.orgacs.org These four-membered rings are pre-functionalized to facilitate the crucial bond formation that creates the characteristic bridged structure of 2-azabicyclo[2.1.1]hexane.
One prominent strategy begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is prepared via a photochemical method. acs.orgnih.govresearchgate.net This anhydride is then converted into a cyclobutene dicarbamate. A key step involves the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of this dicarbamate, leading to a functionalized cyclobutane intermediate that undergoes ring closure to form the 2-azabicyclo[2.1.1]hexane system. acs.orgnih.govresearchgate.net
Another effective pathway employs 3-(chloromethyl)cyclobutanone as a key precursor. acs.org This compound can be synthesized from 3-oxocyclobutane carboxylic acid. acs.org The ketone undergoes imination followed by a reductive cyclization to yield the 2-azabicyclo[2.1.1]hexane skeleton. acs.org This method provides a direct entry into the bicyclic system.
Rearrangement reactions also serve as a powerful tool for constructing the 2-azabicyclo[2.1.1]hexane core. For instance, substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes can be treated with N-bromosuccinimide (NBS) in wet dimethyl sulfoxide (B87167) (DMSO) to generate rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. psu.edu
Photocycloaddition presents another distinct approach. Intramolecular [2+2] photocycloaddition of N-vinyl-N-allylamines, often derived from amino acids, has been successfully used to create the bicyclic framework. acs.org Furthermore, the photoproduct of N-alkoxycarbonyl dihydropyridine (B1217469) can be transformed into N-benzyl dibromides, which act as precursors for various substituted 2-azabicyclo[2.1.1]hexanes. choudharylab.comnih.gov
The following tables detail some of the key starting materials and precursors utilized in the synthesis of 2-azabicyclo[2.1.1]hexane derivatives.
Table 1: Cyclobutane-Based Precursors in 2-Azabicyclo[2.1.1]hexane Synthesis
| Starting Material/Precursor | Synthetic Strategy | Resulting Intermediate/Product | Reference(s) |
|---|---|---|---|
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride |
Photochemical synthesis, conversion to dicarbamate, electrophilic addition, and ring closure. | 5-Substituted-2-azabicyclo[2.1.1]hexane derivatives. | acs.org, nih.gov, acs.org, researchgate.net |
| 3-(Chloromethyl)cyclobutanone | Imination and subsequent reductive cyclization. | 2-Azabicyclo[2.1.1]hexanes. | acs.org |
| Substituted Cyclobutylamines | Intramolecular cyclization. | 2-Azabicyclo[2.1.1]hexane skeleton. | acs.org |
| Methylenecyclobutane derivatives | I₂-promoted cyclization. | Tricyclic carbamate (B1207046) intermediate, then converted to 2-azabicyclo[2.1.1]hexane derivatives. |
Table 2: Rearrangement and Cycloaddition Approaches to 2-Azabicyclo[2.1.1]hexanes
| Starting Material/Precursor | Synthetic Strategy | Resulting Intermediate/Product | Reference(s) |
|---|---|---|---|
| N-Vinyl-N-allylamines | Intramolecular [2+2] photocycloaddition. | 1-Substituted-2-azabicyclo[2.1.1]hexane skeleton. | acs.org |
| Substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes | Reaction with NBS in wet DMSO leading to rearrangement. | 5-anti-Bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. | psu.edu |
| N-Alkoxycarbonyl dihydropyridine photoproduct | Conversion to N-benzyl bromides for further functionalization. | 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. | choudharylab.com, nih.gov |
Table 3: Functionalized 2-Azabicyclo[2.1.1]hexanes as Precursors
| Precursor | Synthetic Utility | Resulting Derivatives | Reference(s) |
|---|---|---|---|
| 5-Carboxy-2-azabicyclo[2.1.1]hexanes | Serve as versatile precursors for introducing a wide range of functional groups. | 5-halo, 5-amino, and 5-phenyl substituted 2-azabicyclo[2.1.1]hexanes. | nih.gov, acs.org, researchgate.net |
Reactivity and Mechanistic Studies of 2 Azabicyclo 2.1.1 Hexanes
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a key method for functionalizing the 2-azabicyclo[2.1.1]hexane skeleton. The success and regioselectivity of these reactions are highly dependent on the substitution pattern of the bicyclic core, particularly the nature of the substituent on the nitrogen atom, as well as the reaction conditions.
While direct substitution at the bridgehead carbon (C1) is challenging due to the strained nature of the ring system, substitutions at other positions are well-documented. Nucleophilic displacements of 5(6)-anti-bromo substituents have been successfully achieved, yielding a variety of difunctionalized products with bromo, fluoro, acetoxy, hydroxy, azido, and other groups. nih.govchoudharylab.compsu.edu These substitutions typically proceed with retention of configuration. nih.gov
Substitution at a methylene (B1212753) group attached to the C1 bridgehead position has also been accomplished. nih.govacs.org The displacement of a mesylate from a 1-mesyloxymethyl derivative requires thermal activation but notably proceeds without the anticipated rearrangement of the strained bicyclic framework. nih.govacs.org This opens a pathway to novel derivatives with functional groups attached to the C1 position via a methylene spacer. nih.govacs.org
The nature of the substituent on the nitrogen atom has a profound effect on the reactivity of the 2-azabicyclo[2.1.1]hexane system towards nucleophilic substitution. Attempts to achieve nucleophilic displacement of 5-anti-bromo substituents in N-acyl-2-azabicyclo[2.1.1]hexanes have been largely unsuccessful. nih.gov However, replacing the electron-withdrawing N-acyl group with an N-alkyl group, such as N-benzyl, greatly facilitates these substitution reactions. nih.govchoudharylab.com This enhanced reactivity is attributed to the increased ability of the nitrogen's lone pair to provide neighboring group participation in the displacement of the leaving group. nih.govchoudharylab.com The presence of additional electron-withdrawing substituents on the carbon framework, such as a fluorine atom at the 6-anti-position, can slow the rate of bromide displacement at the 5-anti-position. nih.govchoudharylab.com
The efficiency of nucleophilic substitution reactions on the 2-azabicyclo[2.1.1]hexane core is significantly influenced by the choice of solvent and metal salts. nih.govchoudharylab.com Polar aprotic solvents are generally required to stabilize the charged intermediates formed during the reaction. nih.gov
Solvent Effects : Dimethyl sulfoxide (B87167) (DMSO) has been found to be a more effective solvent than dimethylformamide (DMF), leading to faster reaction rates and higher product yields. nih.govchoudharylab.compsu.edu
Metal Salt Effects : A notable "cesium ion effect" has been observed, where cesium acetate (B1210297) (CsOAc) provides superior results compared to sodium acetate (NaOAc). nih.govchoudharylab.com In general, sodium or lithium salts are effective, with the exception of fluoride (B91410) substitution, where silver fluoride (AgF) in nitromethane (B149229) is the preferred reagent. nih.govchoudharylab.compsu.edu Silver salts, in general, can facilitate bromide displacements, though the outcome can depend on the counterion and solvent. choudharylab.com For example, reacting an N-benzyl monobromide derivative with AgOAc in DMF yields the corresponding acetate, but using AgF in DMF leads to a ring-opened pyrrole (B145914) aldehyde. choudharylab.com
| Solvent | Metal Salt | Relative Reaction Rate | Relative Yield | Notes |
|---|---|---|---|---|
| DMSO | CsOAc | Faster | Higher | Demonstrates the "cesium ion effect". |
| DMF | NaOAc | Slower | Lower | Less effective compared to the DMSO/CsOAc system. |
| Nitromethane | AgF | - | - | Optimal conditions for substitution by fluoride. |
| DMF | AgF | - | - | Can lead to ring-opening side products. |
Electrophilic Additions and Rearrangements
Rearrangements provide a powerful route to the 2-azabicyclo[2.1.1]hexane skeleton, often starting from less strained precursors like N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. researchgate.netnih.gov The course of these reactions is highly dependent on the electrophile and solvent, which control the involvement of nitrogen neighboring group participation. researchgate.netnih.gov
For instance, the reaction of a 2-azabicyclo[2.2.0]hex-5-ene with bromine in the polar aprotic solvent nitromethane, or with NBS in the poorly nucleophilic protic solvent acetic acid, exclusively or predominantly yields the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane product. researchgate.netnih.gov This occurs via nitrogen participation. Conversely, using pyridinium (B92312) bromide perbromide in a nonpolar solvent like CH₂Cl₂ suppresses this rearrangement, affording only the unrearranged 1,2-addition product. researchgate.netnih.gov Iodonium (B1229267) and phenylselenonium ions also give only unrearranged products, regardless of the solvent. researchgate.netnih.govnih.govacs.org
The 2-azabicyclo[2.1.1]hexane ring system itself can undergo rearrangement. The N-chloro derivative of 1-methyl-2-azabicyclo[2.1.1]heptane, a related system, rearranges in the presence of alumina (B75360) to give 2-chloro-1-azabicyclo[2.1.1]hexane, a novel ring system. le.ac.uk Silver-ion catalyzed solvolysis of the same N-chloro derivative leads to a ring-opened pyrroline (B1223166) product. le.ac.uk
Investigation of Reaction Mechanisms
Mechanistic studies have provided insight into the unique reactivity of the 2-azabicyclo[2.1.1]hexane system. Nucleophilic substitutions on N-alkylated derivatives are believed to proceed via neighboring group participation of the nitrogen atom, which helps to displace the leaving group. nih.govchoudharylab.com The stability of the resulting cationic intermediate is crucial; calculations suggest that while iminium ions formed via a 1,2-alkyl shift (rearrangement) are more stable in the gas phase, the formation of an intermediate aziridinium (B1262131) ion, stabilized by solvent and counterion, can account for the observed unrearranged substitution products with retained stereochemistry. choudharylab.com
The electrophilic addition-rearrangement sequence from 2-azabicyclo[2.2.0]hex-5-enes is understood to involve the initial formation of a halonium ion. researchgate.netacs.org This intermediate can then either be attacked directly by a nucleophile to give an unrearranged product or undergo intramolecular attack by the nitrogen lone pair. researchgate.netnih.gov The latter pathway forms a tricyclic aziridinium ion, which is then opened by a nucleophile to give the rearranged 2-azabicyclo[2.1.1]hexane product. researchgate.netacs.org The solvent polarity and nucleophilicity are key factors that determine which pathway is favored. researchgate.netnih.gov In some cycloaddition reactions leading to the azabicyclo[2.1.1]hexane core, the mechanism is described as a concerted nucleophilic ring-opening, distinct from stepwise processes involving discrete intermediates. researchgate.netnih.govresearchgate.net
Concerted Nucleophilic Ring-Opening Mechanisms
Recent studies have elucidated the concerted nature of nucleophilic ring-opening reactions involving 2-azabicyclo[2.1.1]hexane precursors. Experimental and computational evidence supports a mechanism where the nucleophile attacks and the bicyclic ring opens in a single, concerted step, avoiding the formation of discrete intermediates.
A notable example is the enantioselective zinc-catalyzed (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines to synthesize 2-azabicyclo[2.1.1]hexanes (aza-BCHs). researchgate.netresearchgate.netnih.gov This reaction proceeds effectively with a specific type of BCB that includes a 2-acyl imidazole (B134444) group and a variety of alkynyl- and aryl-substituted imines. researchgate.netresearchgate.netnih.gov The resulting aza-BCHs, which feature α-chiral amine fragments and two quaternary carbon centers, are produced in high yields (up to 94%) and with excellent enantiomeric ratios (up to 96.5:3.5) under mild conditions. researchgate.netresearchgate.netnih.gov Both experimental and computational investigations have confirmed that this transformation occurs via a concerted nucleophilic ring-opening of the BCB by the imine. researchgate.netresearchgate.netnih.govthieme-connect.com This mechanism is distinct from those observed in previous Lewis acid-catalyzed cycloadditions of BCBs. nih.gov
The proposed mechanism suggests that the reaction is initiated by the nucleophilic attack of the imine on the bicyclobutane, leading to a zwitterionic enolate intermediate. This intermediate then undergoes an intramolecular reaction with the iminium ion to form the final azabicyclo[2.1.1]hexane ring system. thieme-connect.com
Neighboring Group Participation in Reactions
Neighboring group participation (NGP) plays a crucial role in directing the outcome of reactions involving 2-azabicyclo[2.1.1]hexane derivatives. The participation of the nitrogen atom, in particular, can significantly influence the stereochemistry and regiochemistry of these reactions.
Studies on the reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles have demonstrated the impact of solvent and electrophile choice on controlling nitrogen NGP. acs.orgnih.gov For instance, with bromonium ions, nitrogen participation is favored in the polar aprotic solvent nitromethane and in the poorly nucleophilic protic solvent acetic acid. acs.orgnih.gov When alkene 5b is treated with bromine in nitromethane, the rearranged product, anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane 6b , is formed exclusively. acs.orgnih.gov Similarly, the reaction with N-bromosuccinimide (NBS) in acetic acid yields a mixture that predominantly favors the rearranged 5-bromo-6-acetate 6f . acs.orgnih.gov
In contrast, using pyridinium bromide perbromide in dichloromethane (B109758) leads to the unrearranged 5,6-dibromide 7 . acs.orgnih.gov The choice of electrophile is also critical; iodonium and phenylselenonium ions react with alkenes 5 to give only the unrearranged 1,2-addition products, irrespective of the solvent. acs.orgnih.gov On the other hand, chloronium and fluoronium ions lead to ring cleavage, producing 4-aminomethyl-3-hydroxycyclobutene 11 . acs.orgnih.gov
The participation of the amine nitrogen is also essential for nucleophilic displacements of anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes. nih.gov The replacement of N-acyl groups with N-benzyl groups in 5-anti-bromo- and 5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexanes facilitates the displacement of the bromine atom by various heteroatom nucleophiles. nih.gov
Furthermore, substituent effects can control neighboring group participation. In the synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, a 3-nosyloxymethyl group was used in the 2-azabicyclo[2.2.0]hex-5-ene precursor to suppress unwanted competitive oxygen neighboring group participation. nih.govacs.org
Table 1: Solvent and Electrophile Effect on the Reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes
| Reactant | Reagent | Solvent | Major Product | Reference |
|---|---|---|---|---|
| Alkene 5b | Br2 | Nitromethane | anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane 6b (Rearranged) | acs.org, nih.gov |
| Alkene | NBS | Acetic Acid | 5-bromo-6-acetate 6f (Rearranged) | acs.org, nih.gov |
| Alkene | Pyridinium bromide perbromide | CH2Cl2 | 5,6-dibromide 7 (Unrearranged) | acs.org, nih.gov |
| Alkene 5 | Iodonium ion | Various | 1,2-addition product (Unrearranged) | acs.org, nih.gov |
| Alkene 5 | Phenylselenonium ion | Various | 1,2-addition product (Unrearranged) | acs.org, nih.gov |
| Alkene 5 | Chloronium/Fluoronium ion | Various | 4-aminomethyl-3-hydroxycyclobutene 11 (Ring Cleavage) | acs.org, nih.gov |
Derivatives and Functionalization Strategies of 2 Azabicyclo 2.1.1 Hexanes
Synthesis of Functionalized Derivatives on the Carbon Skeleton
Functionalization of the carbon backbone of the 2-azabicyclo[2.1.1]hexane system allows for the introduction of diverse chemical groups that can modulate the molecule's physicochemical and biological properties.
The synthesis of hydroxy and carboxylic acid derivatives of 2-azabicyclo[2.1.1]hexane has been achieved through various routes. One effective method begins with an amino-functionalized derivative, which is converted to a hydroxy derivative via the displacement of an activated amino group with potassium acetate (B1210297), followed by additional steps. acs.orgnih.gov This alcohol can then be oxidized to the corresponding carboxylic acid. acs.orgnih.gov For instance, the oxidation of the alcohol function under Jones conditions, followed by hydrogenolysis, yields the carboxylic derivative, which has been reported as the first β-isomer of 2,4-methanoproline. acs.orgnih.govresearchgate.net
An alternative, scalable approach allows for the multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline. nuph.edu.uaresearchgate.net This key building block can be further modified; for example, its alcohol moiety can be oxidized using a RuCl₃/NaIO₄ mixture to afford the corresponding carboxylic acid in high yield. researchgate.net This protected bicyclic glutamate (B1630785) analog is of significant interest to medicinal chemists. researchgate.net
| Derivative Type | Synthetic Precursor | Key Reagents/Method | Reference |
| Hydroxy Derivative | Amino Derivative | Potassium Acetate | acs.org, nih.gov |
| Carboxylic Acid Derivative | Hydroxy Derivative | Jones Oxidation | acs.org, nih.gov, researchgate.net |
| 4-Hydroxymethyl Derivative | Oxetane Recyclization | Double Recyclization | nuph.edu.ua |
| 4-Carboxylic Acid Derivative | 4-Hydroxymethyl Derivative | RuCl₃/NaIO₄ Oxidation | researchgate.net |
Halogenated 2-azabicyclo[2.1.1]hexanes are important intermediates and target molecules. Nucleophilic displacement reactions on bromo-substituted precursors are a key strategy for introducing various halogens. nih.govchoudharylab.com The displacement of 5(6)-anti-bromo substituents has been successfully used to produce difunctionalized derivatives containing fluoro, bromo, and iodo groups. nih.govchoudharylab.com The success of these substitutions can be dependent on the reaction conditions; for instance, silver fluoride (B91410) in nitromethane (B149229) has been effective for introducing fluoride. nih.govchoudharylab.com
Rearrangement routes are also employed, particularly for creating 5-anti-bromo and 5-anti-hydroxy derivatives. choudharylab.com Furthermore, stereoselective syntheses have yielded novel 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes with substituents such as 5-anti-fluoro groups. researchgate.net The synthesis of fluorinated analogues of 2,4-methanoproline has been achieved in five steps from methyl 2-fluoroacrylate, using a photochemical cyclization as the key step. researchgate.net
| Halogen Substituent | Position(s) | Synthetic Method | Key Reagents | Reference |
| Fluoro | 5-anti | Nucleophilic Displacement | AgF/Nitromethane | nih.gov, choudharylab.com |
| Bromo, Iodo | 5-syn/anti | Radical Decarboxylative Substitution | Barton Ester | choudharylab.com |
| Fluoro | 4 | From 4-hydroxy derivative | Deoxo-Fluor | nuph.edu.ua, d-nb.info |
| anti,anti-Dibromo | 5,6 | Electrophilic Addition-Rearrangement | Bromine/Nitromethane | researchgate.net |
Amine and amino acid derivatives of the 2-azabicyclo[2.1.1]hexane scaffold are of great interest as constrained proline analogs for peptide chemistry. uni-regensburg.de An efficient synthesis of an amino derivative functionalized on the carbon ring involves the reductive removal of a phenylselenyl group from a bicyclic intermediate, followed by deprotection. acs.orgnih.gov
The Curtius rearrangement is a particularly useful method for the stereospecific conversion of both 5-syn- and 5-anti-carboxylic acids into the corresponding 5-syn- and 5-anti-amines. nih.govchoudharylab.com A scalable three-step sequence involving mesylation, azidation with NaN₃, and subsequent reduction can be used to convert a primary alcohol (e.g., 4-hydroxymethyl derivative) into the corresponding aminomethyl derivative. nuph.edu.uaresearchgate.net Furthermore, the Curtius rearrangement of a 4-carboxylic acid derivative can produce an orthogonally protected diamine, which upon hydrogenolysis yields a diamino acid derivative on a large scale. researchgate.net
Beyond halogens and oxygen- or nitrogen-based functionalities, other heteroatoms can be incorporated onto the 2-azabicyclo[2.1.1]hexane skeleton. Nucleophilic displacement reactions are a primary method for this type of functionalization. nih.govchoudharylab.com Specifically, the displacement of 5(6)-anti-bromo substituents has been shown to be an effective route for introducing azido, imidazole (B134444), and thiophenyl groups. nih.govchoudharylab.com
These reactions produce 5-anti-X-6-anti-Y-difunctionalized products. nih.govchoudharylab.com The efficiency of these displacements is influenced by the solvent and the choice of metal salt, with faster reaction rates and higher yields generally observed in DMSO compared to DMF. nih.govchoudharylab.com This methodology has provided the first reported examples of diazides and dithioethers on this scaffold. nih.gov
| Heteroatom Substituent | Position | Synthetic Method | Precursor | Reference |
| Azido | 5-anti | Nucleophilic Displacement | Bromo-derivative | nih.gov, choudharylab.com |
| Imidazole | 5-anti | Nucleophilic Displacement | Bromo-derivative | nih.gov, choudharylab.com |
| Thiophenyl | 5-anti | Nucleophilic Displacement | Bromo-derivative | nih.gov, choudharylab.com |
| Phenylselenyl | syn | Nucleophilic Ring Closure | Cyclobutane (B1203170) | nih.gov |
Modification at the Nitrogen Atom
Modifications at the nitrogen atom of the 2-azabicyclo[2.1.1]hexane ring are critical as they can influence the reactivity of the entire scaffold and allow for further conjugation. The choice of the N-substituent is crucial for facilitating certain reactions; for example, replacing an N-acyl group with an N-benzyl group can facilitate nucleophilic substitution reactions at the carbon skeleton. choudharylab.com Standard protecting group strategies are also employed, such as the conversion between N-Boc, N-benzyl, and the free amine (N-H) to enable different synthetic transformations. nuph.edu.ua
A more drastic modification involves the complete removal of the nitrogen atom. A skeletal editing strategy has been developed to transform multisubstituted 2-azabicyclo[2.1.1]hexanes (aza-BCHs) into bicyclo[1.1.1]pentanes (BCPs). acs.orgacs.org This N-atom deletion process is promoted by O-diphenylphosphinylhydroxylamine and efficiently converts the aza-BCH into the more strained BCP structure, highlighting a powerful method for scaffold hopping in drug discovery. acs.orgacs.org
Stereoselective Introduction of Substituents
Achieving stereocontrol is a central challenge and a key goal in the synthesis of functionalized 2-azabicyclo[2.1.1]hexanes. Several strategies have been developed to introduce substituents with defined spatial orientations. cdnsciencepub.com
Additions of nucleophiles to ketone intermediates, such as 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane, show facial selectivity, with additions occurring from the face syn to the nitrogen atom. cdnsciencepub.comcdnsciencepub.com This allows for the stereocontrolled synthesis of 5(6)-syn-alkyl and aryl tertiary alcohols. cdnsciencepub.com Similarly, organolithium and organomagnesium additions to these ketones are stereoselective for attack from the face syn to the nitrogen-containing bridge. cdnsciencepub.comcdnsciencepub.com
Rearrangement reactions also provide a pathway to stereocontrolled products. The first syntheses of 5,6-difunctionalized derivatives containing syn-hydroxy and syn-fluoro substituents were achieved in a stereocontrolled manner through regioselective additions to aziridinium (B1262131) ions. researchgate.net Furthermore, nucleophilic displacement reactions on N-benzyl protected substrates have been shown to proceed with retention of stereochemistry, which is attributed to neighboring group participation from the amine nitrogen. choudharylab.com The Curtius rearrangement of carboxylic acids to amines is also a stereospecific transformation, preserving the configuration at the carbon center. nih.govchoudharylab.com
Development of Polyfunctionalized Building Blocks
The rigid, sp³-rich scaffold of 2-azabicyclo[2.1.1]hexane (aza-BCH) has garnered significant attention as a conformationally constrained proline analogue and a bioisostere for pyrrolidines in medicinal chemistry. nih.govnih.gov The development of polyfunctionalized aza-BCH building blocks, which incorporate multiple reactive sites, is crucial for expanding their application in drug discovery and for the synthesis of complex, three-dimensional molecules. nih.gov Strategies for creating these valuable modules can be broadly categorized into the functionalization of a pre-existing bicyclic core and the direct construction of the functionalized scaffold from simpler precursors.
A primary strategy for derivatization involves the nucleophilic displacement of substituents on a pre-formed 2-azabicyclo[2.1.1]hexane ring. nih.gov Research has demonstrated that 5(6)-anti-bromo-substituted aza-BCHs are effective precursors for introducing a wide range of functional groups. nih.govchoudharylab.com These nucleophilic displacement reactions have been shown to produce difunctionalized derivatives containing bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo substituents. nih.gov The success of these substitutions is highly dependent on the reaction conditions, including the choice of solvent and metal salt, with faster rates and higher yields often observed in DMSO compared to DMF. nih.gov Furthermore, the nature of the nitrogen substituent is critical; replacing an N-acyl group with an N-alkyl group, such as N-benzyl, can facilitate the desired nucleophilic substitution. nih.gov
Table 1: Examples of Nucleophilic Displacements on N-Benzyl-2-azabicyclo[2.1.1]hexane Precursors
| Starting Material | Reagent | Product Functional Group(s) | Reference(s) |
|---|---|---|---|
| N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | CsOAc | Acetoxy | nih.gov |
| N-Benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | NaN₃ | Azido | nih.gov |
| N-Benzyl-5-anti-bromo-6-anti-fluoro-2-azabicyclo[2.1.1]hexane | NaI | Iodo, Fluoro | nih.gov |
| N-Benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | Imidazole, NaH | Imidazole | nih.gov |
| N-Benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | PhSNa | Thiophenyl | nih.gov |
Another powerful approach involves the large-scale synthesis of a key, highly functionalized intermediate, which can then be converted into a library of other building blocks. nuph.edu.uaresearchgate.net An optimized, kilogram-scale synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline has been established, providing a versatile starting point for further modifications. nuph.edu.uaresearchgate.net Through simple and efficient chemical transformations, this intermediate has been used to generate a variety of polyfunctionalized building blocks on a preparative scale. nuph.edu.ua For instance, oxidation of the hydroxymethyl group yields a carboxylic acid, while the Curtius reaction provides a route to an amine. Other transformations include deoxyfluorination to install a fluoromethyl group and a mesylation-substitution-reduction sequence to produce an aminomethyl group. nuph.edu.ua These methods allow for the creation of derivatives containing orthogonally protected NH₂, COOH, CH₂NH₂, and CH₂F fragments. researchgate.net
Table 2: Polyfunctional Building Blocks Derived from a 4-Hydroxymethyl Intermediate
| Reaction Type | Key Reagents | Resulting Functional Group | Reference(s) |
|---|---|---|---|
| Oxidation | TEMPO, BAIB | Carboxylic Acid (-COOH) | nuph.edu.ua |
| Curtius Reaction | DPPA, TMS-N₃ | Amine (-NH₂) | nuph.edu.ua |
| Deoxyfluorination | Deoxo-Fluor® | Fluoromethyl (-CH₂F) | nuph.edu.ua |
| Mesylation & Azide Substitution/Reduction | MsCl; NaN₃; H₂, Pd/C | Aminomethyl (-CH₂NH₂) | nuph.edu.ua |
In addition to modifying the completed scaffold, synthetic strategies have been developed to construct the polyfunctionalized 2-azabicyclo[2.1.1]hexane ring system directly. One efficient method begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640). nih.gov The key step in this synthesis is a stereoselective electrophilic addition across the double bond, followed by a ring closure to form the bicyclic system. nih.govresearchgate.net This pathway has been successfully employed to create amino, hydroxy, and carboxylic acid derivatives functionalized on the carbon ring. nih.gov
More recent innovations include catalyst-controlled cycloaddition reactions that provide modular access to highly substituted aza-BCHs. nih.govnih.gov Enantioselective zinc-catalyzed [3+2] cycloadditions of bicyclo[1.1.0]butanes (BCBs) with imines, for example, can generate aza-BCHs with α-chiral amine fragments and two quaternary carbon centers in high yield and enantioselectivity. researchgate.netresearchgate.net This approach is particularly powerful as it allows for variation in the substitution pattern by choosing appropriately functionalized starting materials, thereby enabling the programmed and divergent synthesis of multisubstituted building blocks. acs.org
Applications in Advanced Chemical and Medicinal Chemistry Research
Versatile Building Blocks in Organic Synthesis
The 2-azabicyclo[2.1.1]hexane framework serves as a versatile building block for the synthesis of complex molecular architectures. Its strained nature makes it a reactive intermediate for various chemical transformations, allowing for the introduction of diverse functional groups. Efficient synthetic routes to 2-azabicyclo[2.1.1]hexane derivatives have been developed, often starting from materials like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640). acs.orgnih.gov One key strategy involves a stereoselective electrophilic addition to a cyclobutene (B1205218) precursor, followed by a ring closure to form the bicyclic system. nih.gov
The functionalization of the 2-azabicyclo[2.1.1]hexane core is crucial for its application as a versatile building block. Nucleophilic displacement reactions have been successfully employed to introduce a variety of substituents. nih.gov For instance, anti-bromo substituents on the bicyclic ring can be displaced by a range of nucleophiles to yield derivatives containing fluoro, acetoxy, hydroxy, azido, and other functional groups. nih.govchoudharylab.com The choice of solvent and metal salt has been shown to be critical for the efficiency of these substitution reactions. nih.govchoudharylab.com
Furthermore, the amino group of 2-azabicyclo[2.1.1]hexan-4-amine and the nitrogen atom within the bicyclic structure can be readily modified, providing additional points for diversification. nuph.edu.ua This allows for the construction of a wide array of derivatives with tailored properties for various research applications. nuph.edu.uanih.gov The ability to perform these modifications on a multigram scale highlights the practical utility of these building blocks in synthetic campaigns. nuph.edu.uaresearchgate.net
A summary of synthetic transformations involving 2-azabicyclo[2.1.1]hexane derivatives is presented below:
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| cis-cyclobut-3-ene-1,2-dicarboxylic anhydride | Photochemical method, subsequent multi-step synthesis | 2-Azabicyclo[2.1.1]hexane derivatives | acs.orgnih.gov |
| N-Boc-5-anti-bromo-2-azabicyclo[2.1.1]hexane | Various nucleophiles (e.g., CsOAc, NaN3) in solvents like DMSO or DMF | 5-anti-substituted-2-azabicyclo[2.1.1]hexanes | nih.govchoudharylab.com |
| 2-Alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles | 6 N HCl, reflux | 2,4-Methanoproline analogues | acs.org |
| N-Boc-4-hydroxy-2-azabicyclo[2.1.1]hexane-1-carboxylate | Mesylation, azidation, reduction | N-Boc-4-amino-2-azabicyclo[2.1.1]hexane-1-carboxylate | nuph.edu.ua |
Design of Conformationally Constrained Peptidomimetics and Amino Acid Analogues
The rigid framework of 2-azabicyclo[2.1.1]hexane makes it an excellent scaffold for the design of conformationally constrained peptidomimetics and amino acid analogues. nih.govraineslab.com By incorporating this bicyclic system into peptides, researchers can enforce specific backbone conformations, which is crucial for studying peptide-protein interactions and for designing peptides with enhanced biological activity and stability. uni-regensburg.de
The 2-azabicyclo[2.1.1]hexane core is considered a proline analogue, where the five-membered ring of proline is locked into a specific pucker by the methano bridge. nih.govraineslab.com This conformational rigidity is a key feature that distinguishes it from the more flexible natural amino acid, proline. nih.gov The synthesis of various substituted 2-azabicyclo[2.1.1]hexane amino acids has been achieved, allowing for their incorporation into peptide chains to study the effects of conformational constraint on peptide structure and function. nih.govraineslab.com
The constrained nature of the 2-azabicyclo[2.1.1]hexane ring system effectively mimics one of the two prevalent ring puckers of proline. nih.govraineslab.comacs.org This allows for a detailed investigation into how specific ring puckers influence the local and global conformation of peptides and proteins. nih.govraineslab.com Studies on peptides containing these analogues have provided valuable insights into the conformational requirements for biological activity, particularly in systems where a specific peptide conformation is necessary for receptor binding or enzymatic activity. uni-regensburg.de
Bioisosteric Replacement Strategies in Molecular Design
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a valuable tool in this regard, offering a three-dimensional, saturated alternative to common structural motifs. nih.gov
The 2-azabicyclo[2.1.1]hexane moiety is increasingly being used as a saturated bioisostere for both aromatic rings and the pyrrolidine (B122466) ring of proline. nuph.edu.uanih.gov Replacing flat, aromatic rings with sp³-rich, three-dimensional scaffolds like 2-azabicyclo[2.1.1]hexane can lead to compounds with improved physicochemical properties and better spatial engagement with biological targets. nuph.edu.ua This "escape from flatland" is a key strategy in medicinal chemistry to enhance drug-like properties. nuph.edu.ua
As a pyrrolidine bioisostere, the 2-azabicyclo[2.1.1]hexane system offers a more rigid and conformationally defined alternative. nih.govacs.org This rigidity can lead to enhanced metabolic stability and a more favorable interaction with chiral biological targets. smolecule.com The defined spatial orientation of substituents on the 2-azabicyclo[2.1.1]hexane core allows for a precise probing of the steric and electronic requirements of a binding pocket. nih.govchoudharylab.com
A significant advantage of using 2-azabicyclo[2.1.1]hexane derivatives in molecular design is their ability to modulate key physicochemical properties such as solubility and lipophilicity. nuph.edu.uanuph.edu.ua The introduction of this saturated, bicyclic scaffold can lead to an increase in aqueous solubility and a reduction in lipophilicity (logP) compared to their aromatic or less rigid cyclic counterparts. nuph.edu.ua
A comparison of physicochemical properties for pyrrolidine and its 2-azabicyclo[2.1.1]hexane bioisostere is provided below:
| Property | Pyrrolidine | 2-Azabicyclo[2.1.1]hexane | Impact of Bioisosteric Replacement | Reference(s) |
| Conformational Flexibility | High | Low (Rigid) | Enhanced conformational constraint | nih.gov |
| Water Solubility | Lower | Higher | Improved aqueous solubility | nuph.edu.uanih.gov |
| Lipophilicity (logP) | Higher | Lower | Reduced lipophilicity | nuph.edu.uanih.gov |
| Metabolic Stability | Lower | Higher | Increased resistance to metabolism | nih.govsmolecule.com |
Ligand and Catalyst Design
The unique structural features of 2-azabicyclo[2.1.1]hexane derivatives also make them attractive scaffolds for the design of novel ligands and catalysts. Their rigid framework allows for the precise positioning of coordinating atoms, which is essential for effective metal binding and catalytic activity.
Derivatives of 2-azabicyclo[2.1.1]hexane have been explored as potential ligands for nicotinic acetylcholine (B1216132) receptors. acs.org The constrained geometry of the bicyclic system can mimic the conformation of natural ligands, leading to high-affinity binding. The ability to introduce a variety of functional groups onto the scaffold allows for the systematic exploration of the structure-activity relationships required for potent and selective receptor modulation. acs.org While the primary focus of the provided information is on its role as a building block and in peptidomimetics, the principles of its rigid structure and functionalization potential are directly applicable to the rational design of ligands for a variety of biological targets.
Application as Rigid Ligands in Organometallic Catalysis
The unique, conformationally constrained framework of 2-azabicyclo[2.1.1]hexane derivatives makes them promising candidates for use as rigid ligands in organometallic catalysis. While specific research focusing solely on this compound in this capacity is still emerging, the broader class of azabicyclic compounds has been explored for its potential to influence the stereoselectivity and efficiency of catalytic reactions. The fixed spatial arrangement of the nitrogen atom within the bicyclic system can lead to well-defined metal complexes, which is a critical factor in achieving high levels of asymmetric induction in catalytic transformations.
Role as Organocatalysts in Asymmetric Reactions
Derivatives of 2-azabicyclo[2.1.1]hexane are proving to be valuable in the realm of organocatalysis, particularly in asymmetric synthesis. acs.orgacs.orgresearchgate.netnih.gov The inherent chirality and rigid structure of these molecules can be exploited to create highly effective organocatalysts that promote the formation of one enantiomer of a product over the other.
Recent research has demonstrated an asymmetric organocatalytic approach for the synthesis of chiral azabicyclo[2.1.1]hexanes. acs.orgacs.orgnih.gov This method utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines. acs.orgacs.orgnih.gov The reaction proceeds under mild conditions and generates the desired chiral azabicyclo[2.1.1]hexane products with high enantioselectivity, reaching up to a 99:1 enantiomeric ratio (er). acs.orgacs.orgnih.gov This process is effective for a range of bicyclo[1.1.0]butanes that feature ester, ketone, and amide functionalities. acs.orgacs.orgnih.gov
The proposed mechanism involves the activation of the N-aryl imine by the chiral Brønsted acid, followed by a nucleophilic attack from the bicyclo[1.1.0]butane. acs.org This step sets the stereochemistry of the final product. acs.org Subsequent ring-opening and intramolecular cyclization yield the azabicyclo[2.1.1]hexane scaffold while regenerating the catalyst. acs.org
A summary of the substrate scope for this asymmetric organocatalytic reaction is presented below:
| Substrate Type | Functional Group | Enantiomeric Ratio (er) |
| BCB Amide | Acyclic secondary aliphatic | 99:1 |
| BCB Amide | Aromatic | 99:1 |
| BCB Amide | Cyclic aliphatic | Excellent |
| BCB Ketone | Aliphatic | Excellent |
| BCB Ketone | Aromatic | Excellent |
| BCB Ketone | Heteroaromatic | Excellent |
| BCB Ester | Ester | 97:3 |
This method provides a modular and enantioselective route to valuable chiral 2-azabicyclo[2.1.1]hexane building blocks, which are of significant interest in medicinal chemistry. acs.orgacs.orgresearchgate.netnih.gov
Development of Receptor Ligands (e.g., Nicotinic Acetylcholine Receptor Ligands)
The rigid structure of the 2-azabicyclo[2.1.1]hexane scaffold has been identified as a promising framework for the design of ligands targeting various receptors, most notably nicotinic acetylcholine receptors (nAChRs). nih.govacs.org These receptors are implicated in a range of neurological processes, and ligands that can selectively bind to different nAChR subtypes are of great interest for the development of new therapeutics.
The constrained nature of the 2-azabicyclo[2.1.1]hexane ring system allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity. Researchers have explored modifications at various positions of the bicyclic core to develop novel nAChR ligands. nih.govacs.org For instance, nucleophilic substitution at a methylene (B1212753) group attached to the bridgehead position (C1) of the 2-azabicyclo[2.1.1]hexane ring system has been successfully achieved. nih.govacs.org This allows for the introduction of a variety of functional groups and the creation of analogues of known nAChR ligands like epibatidine. nih.govacs.org
One study focused on attaching a methylisoxazole substituent to the 1-position of the 2-azabicyclo[2.1.1]hexane ring system, both directly and via spacer atoms. researchgate.net Additionally, various pyridine (B92270) heterocycles were attached to the 1-position through a -CH₂O- spacer. researchgate.net However, the biological evaluation of these specific target compounds showed no binding affinity at the α4β2 and α3β4 nAChR subtypes. researchgate.net This highlights the sensitive structure-activity relationship in the design of nAChR ligands based on this scaffold.
Scaffold for Ligand-Directed Degraders (LDDs)
The unique structural properties of 2-azabicyclo[2.1.1]hexane have also led to its exploration as a scaffold for the construction of ligand-directed degraders (LDDs), also known as proteolysis-targeting chimeras (PROTACs). LDDs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The rigid nature of the 2-azabicyclo[2.1.1]hexane core can be advantageous in the design of the linker component of an LDD. The linker plays a crucial role in determining the ternary complex formation between the target protein, the LDD, and the E3 ligase, which is essential for efficient degradation. A rigid linker, such as one incorporating the 2-azabicyclo[2.1.1]hexane scaffold, can help to pre-organize the two binding moieties of the LDD, potentially leading to improved potency and selectivity. While this is an emerging area of research, the application of rigid scaffolds like 2-azabicyclo[2.1.1]hexane in the design of LDDs holds promise for the development of new therapeutic modalities. acs.org
Computational and Theoretical Investigations
Mechanistic Insights from Computational Chemistry
Computational studies, particularly using Density Functional Theory (DFT), have been crucial in elucidating the complex mechanisms involved in the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton. A primary route involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. researchgate.netcolab.ws
Experimental and computational investigations have revealed that these reactions can proceed through various pathways depending on the catalyst and substrates. For instance, an enantioselective zinc-catalyzed [3+2] cycloaddition of BCBs with imines is proposed to follow a concerted nucleophilic ring-opening mechanism. researchgate.netcolab.ws This is distinct from other Lewis acid-catalyzed cycloadditions. colab.ws In another approach, a bimetallic Mn/Fe catalyst system enables a hydrodearomatization of aza-arenes followed by a [2π + 2σ] cycloaddition cascade. researchgate.net Mechanistic studies suggest that the triplet state of the Fe(II) catalyst is key to activating both the aza-arene and the BCB. researchgate.net
DFT calculations have also shed light on catalyst-controlled divergent syntheses. In the reaction of BCB amides with azadienes, Cu(I) catalysis favors a formal cycloaddition to yield bicyclo[2.1.1]hexanes. nih.gov In contrast, Au(I) catalysis leads to an addition-elimination pathway. nih.gov Computational analysis indicates that Cu(I) promotes a linear two-coordinate transition state that accelerates intramolecular cyclization, whereas Au(I) stabilizes a four-coordinate intermediate that reverses the inherent chemoselectivity. nih.gov Similarly, photochemical [2π+2σ] cycloadditions have been studied, with DFT calculations supporting a triplet mechanism. nsf.gov
These computational insights are vital for optimizing reaction conditions and designing new synthetic strategies to access functionally diverse aza-BCH derivatives.
Conformational Analysis and Stereoelectronic Effects
The 2-azabicyclo[2.1.1]hexane ring system serves as a conformationally constrained proline analog. nih.govraineslab.com Proline, unique among proteinogenic amino acids for its secondary amine and saturated ring, exhibits a delicate interplay between its ring pucker (Cγ-endo vs. Cγ-exo) and the trans/cis isomerization of its preceding peptide bond. raineslab.comnih.gov Electronegative substituents at the C-4 position of proline can significantly influence this equilibrium through stereoelectronic effects. raineslab.comnih.gov
The rigid methano bridge in 2-azabicyclo[2.1.1]hexane effectively locks the pyrrolidine (B122466) ring, providing a unique tool to disentangle the steric and electronic effects that govern proline conformation. nih.govraineslab.com Computational and NMR studies on N-acetylated 2-azabicyclo[2.1.1]hexane-1-carboxylic acid methyl esters with H, OH, and F substituents at the 4-position have demonstrated that the trans/cis ratio of the amide bond is largely invariant to the nature of the substituent. raineslab.com This contrasts sharply with analogous flexible proline systems where electronegative groups markedly alter the trans/cis population by influencing the ring pucker. raineslab.com
This finding strongly suggests that the primary role of electronegative substituents in proline is to alter the pucker of the flexible pyrrolidine ring, which in turn affects the amide bond isomerization, rather than exerting a direct inductive effect on the amide bond itself. raineslab.com The rigid aza-BCH scaffold abolishes this conformational flexibility, thereby neutralizing the substituent's effect on the trans/cis ratio. raineslab.com
| Compound (N-acetyl methyl ester) | Solvent | Ktrans/cis |
|---|---|---|
| 2-Azabicyclo[2.1.1]hexane-1-carboxylate | CDCl3 | ~3.0 |
| 4-Hydroxy-2-azabicyclo[2.1.1]hexane-1-carboxylate | CDCl3 | ~3.1 |
| 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate | CDCl3 | ~3.0 |
| Proline | CDCl3 | ~4.0 |
| (4S)-Fluoroproline | CDCl3 | ~1.0 |
Data adapted from computational and experimental studies. raineslab.com The values for the 2-azabicyclo[2.1.1]hexane derivatives show minimal variation, unlike the significant shift seen between Proline and Fluoroproline.
Structure-Activity Relationship (SAR) Studies (excluding clinical outcomes)
The 2-azabicyclo[2.1.1]hexane motif is a prominent sp³-rich scaffold used in modern medicinal chemistry to "escape from flatland". researchgate.netrsc.org Its rigid, three-dimensional structure makes it an excellent bioisostere for planar aromatic rings or a constrained replacement for more flexible saturated heterocycles like pyrrolidine. researchgate.netrsc.org Theoretical and SAR studies focus on how this core influences a molecule's physicochemical properties and its interaction with biological targets.
Incorporating the aza-BCH scaffold has been shown to improve drug-like properties. researchgate.netresearchgate.net For example, in the optimization of N-heteroaryl LRRK2 inhibitors, the introduction of the bicyclic system led to enhancements in both solubility and metabolic clearance. researchgate.netresearchgate.net The defined spatial arrangement of substituents on the aza-BCH core allows for a precise exploration of chemical space, potentially leading to better fitting and interaction with the chiral environments of protein active sites. rsc.org
In the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, replacing a substructure with a related 2-oxabicyclo[2.1.1]hexane motif served a dual purpose in the SAR exploration. It not only improved potency but also removed a labile benzylic C-H bond, which was a suspected site of oxidative metabolism. rsc.org This highlights how the quaternary bridgehead carbons inherent to the bicyclo[2.1.1]hexane system can be strategically used to enhance metabolic stability. The ability to functionalize various positions on the aza-BCH ring allows for systematic modifications to probe structure-activity relationships and fine-tune properties like lipophilicity and binding affinity. nuph.edu.ua
Prediction of Molecular Properties and Reactivity
Computational methods are widely used to predict the molecular properties and reactivity of molecules containing the 2-azabicyclo[2.1.1]hexane core. The rigid bicyclic nature of the scaffold is a dominant factor in these predictions. Its conformationally restricted structure, as detailed in section 6.2, pre-organizes the molecule, which can reduce the entropic penalty upon binding to a biological target.
The reactivity of the scaffold has also been investigated. While the ring system is generally stable, computational studies of reaction mechanisms (section 6.1) show its precursors, like BCBs, are highly reactive. The resulting aza-BCH can undergo further functionalization. For instance, nucleophilic displacements at the 5- and 6-positions have been achieved, allowing for the synthesis of diverse derivatives. choudharylab.com Theoretical calculations can predict the feasibility and stereochemical outcome of such reactions by modeling transition states and reaction pathways.
Physicochemical properties are routinely predicted using computational software. These calculations help guide synthetic efforts by prioritizing analogs with desirable properties such as improved solubility and optimized lipophilicity (LogP/LogD). The introduction of the nitrogen atom and the rigid, non-planar structure generally lead to lower lipophilicity and higher aqueous solubility compared to carbocyclic analogs or aromatic bioisosteres, which are favorable characteristics for drug candidates. researchgate.net
| Property | Predicted Value |
|---|---|
| Molecular Formula | C5H9N |
| Molecular Weight | 83.13 g/mol |
| XLogP3-AA | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 12 Ų |
Data sourced from PubChem CID 22101702. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure 2-azabicyclo[2.1.1]hexanes is crucial for their application in drug discovery, where stereochemistry often dictates biological activity. While methods for the racemic synthesis of this scaffold exist, the development of novel asymmetric strategies remains a vibrant area of research. nih.govresearchgate.netnih.gov
Recent advancements have focused on catalytic enantioselective methods that offer both high efficiency and stereocontrol. One promising approach involves the zinc-catalyzed enantioselective formal (3+2) cycloaddition of bicyclobutanes with imines. nih.govacs.org This method has been shown to produce chiral 2-azabicyclo[2.1.1]hexanes with high enantiomeric ratios. nih.govacs.org Another innovative strategy employs organocatalysis, utilizing a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, yielding chiral products with excellent enantioselectivity (up to 99:1 er).
Future research in this area will likely focus on several key aspects:
Expansion of Catalyst Systems: The exploration of a broader range of metal catalysts and chiral ligands is expected to yield even more efficient and versatile asymmetric syntheses.
Substrate Scope Broadening: Developing methodologies that tolerate a wider array of functional groups on both the bicyclobutane and imine starting materials will be critical for accessing a more diverse range of chiral 2-azabicyclo[2.1.1]hexane derivatives.
Alternative Asymmetric Approaches: Investigation into other asymmetric transformations, such as chiral resolutions of racemic mixtures and asymmetric C-H functionalization of the pre-formed bicyclic core, could provide complementary routes to these valuable building blocks.
A summary of current research findings in the asymmetric synthesis of the 2-azabicyclo[2.1.1]hexane scaffold is presented in the table below.
| Catalytic System | Starting Materials | Key Features | Reported Enantiomeric Ratio (er) |
| Zinc/BOPA Ligand | Bicyclobutanes and Alkynyl Imines | Employs a chiral bis(oxazolinylphenyl)amide (BOPA) ligand. | Up to 96.5:3.5 |
| Organocatalyst (IDPi) | Bicyclo[1.1.0]butanes and N-Aryl Imines | Utilizes a confined imidodiphosphorimidate Brønsted acid. | Up to 99:1 |
Exploration of New Reactivity Modes and Transformations
The inherent ring strain of the 2-azabicyclo[2.1.1]hexane system imparts unique reactivity that is ripe for exploration. Understanding and harnessing this reactivity is key to unlocking the full synthetic potential of this scaffold.
Current research has demonstrated that nucleophilic displacement reactions at the C5 and C6 positions are highly dependent on the stereochemistry of the substituent. Displacements of syn-substituents are often facile but can be accompanied by rearrangements, whereas anti-substituents are typically more difficult to displace. The nitrogen atom within the bicyclic system can play a crucial role in these transformations through neighboring group participation, and the choice of solvent can significantly influence the reaction outcome.
A particularly intriguing area of recent research is the skeletal editing of the 2-azabicyclo[2.1.1]hexane core. A nitrogen-deleting skeletal editing strategy has been developed to transform multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs), which are also valuable scaffolds in medicinal chemistry. This transformation proceeds via an O-diphenylphosphinylhydroxylamine-promoted N-atom deletion.
Future investigations into the reactivity of 2-azabicyclo[2.1.1]hexan-4-amine and its derivatives will likely pursue the following directions:
Controlled Ring-Opening Reactions: Developing selective methods to open the strained bicyclic ring could provide access to a variety of novel and functionally rich monocyclic compounds that are not easily accessible through other means.
Late-Stage Functionalization: The development of robust methods for the late-stage functionalization of the 2-azabicyclo[2.1.1]hexane core is highly desirable. This would allow for the rapid diversification of complex molecules containing this scaffold, which is a significant advantage in drug discovery programs.
Photoredox and Electrochemical Transformations: The application of modern synthetic techniques such as photoredox catalysis and electrochemistry to the 2-azabicyclo[2.1.1]hexane system could unveil novel reactivity patterns and provide access to previously unattainable derivatives.
Skeletal Rearrangements: Further exploration of controlled skeletal rearrangements, beyond the transformation to BCPs, could lead to the discovery of new and valuable three-dimensional molecular frameworks.
Expansion of Derivative Libraries for High-Throughput Screening in Chemical Biology
The unique three-dimensional structure of this compound makes it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening (HTS) in chemical biology and drug discovery. The rigid nature of the bicyclic core allows for the precise spatial presentation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.
While the synthesis of individual derivatives has been reported, the systematic development of large, diverse libraries based on the this compound scaffold is a key future direction. nuph.edu.uaresearchgate.net Companies such as Enamine already offer a vast collection of primary and secondary amines, including bicyclic structures, for library synthesis, indicating a clear demand for such compounds in the pharmaceutical industry.
Future efforts in this domain will likely concentrate on:
Diversity-Oriented Synthesis (DOS): The application of DOS strategies will be crucial for creating libraries with a high degree of structural diversity. This involves the use of a common intermediate that can be elaborated into a wide range of structurally distinct molecules through a series of branching reaction pathways.
Parallel Synthesis and Automation: To generate large libraries in a time- and cost-effective manner, the development of robust parallel synthesis protocols that are amenable to automation will be essential. This will enable the rapid production of thousands of derivatives for HTS campaigns.
Integration with Computational Design: The use of computational tools to design focused libraries with a higher probability of interacting with specific biological targets will be a key strategy. This "in silico" screening can help to prioritize the synthesis of the most promising derivatives, thereby increasing the efficiency of the drug discovery process.
Development of Novel Linkage Chemistries: Exploring a variety of chemical reactions to append diverse functional groups to the this compound core will be important for maximizing the chemical space covered by the resulting libraries.
The table below summarizes the key functionalizations that have been achieved on the 2-azabicyclo[2.1.1]hexane scaffold, which can be leveraged for the creation of derivative libraries.
| Functionalization Reaction | Reagents and Conditions | Resulting Functional Group |
| Oxidation | Jones conditions | Carboxylic acid |
| Deoxyfluorination | DAST, XtalFluor-E® | Fluoride (B91410) |
| Curtius Rearrangement | DPPA, TMSCHN2 | Amine (from carboxylic acid) |
| Mesylation and Nucleophilic Substitution | MsCl, NaN3 followed by reduction | Aminomethyl |
Advanced Applications in Materials Science
While the primary focus of research on this compound has been in the life sciences, its unique structural and chemical properties suggest potential applications in the field of materials science. The high degree of ring strain in this bicyclic amine could be harnessed to create novel materials with interesting properties.
Currently, there is a lack of published research specifically detailing the use of this compound in materials science. However, based on the known chemistry of strained ring systems and bicyclic amines, several future research avenues can be envisioned:
Stimulus-Responsive Polymers: The ring strain of the 2-azabicyclo[2.1.1]hexane core could be released by a specific stimulus, such as heat, light, or mechanical force. If incorporated into a polymer backbone, this ring-opening could lead to a change in the material's properties, making it a candidate for applications in sensors, actuators, and self-healing materials.
High-Performance Polymers: The rigid, three-dimensional structure of the 2-azabicyclo[2.1.1]hexane unit could be used to create polymers with enhanced thermal stability, mechanical strength, and glass transition temperatures. The incorporation of this rigid scaffold into polymer chains could restrict chain mobility, leading to materials with improved performance characteristics.
Monomers for Ring-Opening Polymerization: The amine and other potential functional groups on the 2-azabicyclo[2.1.1]hexane scaffold could be used to initiate or participate in ring-opening polymerization (ROP) of other cyclic monomers. This could lead to the synthesis of novel polymer architectures with unique topologies and properties.
Building Blocks for Porous Materials: The defined geometry of 2-azabicyclo[2.1.1]hexane derivatives could make them interesting building blocks for the synthesis of porous materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The rigid and directional nature of the scaffold could be exploited to create materials with well-defined pore structures for applications in gas storage, separation, and catalysis.
The exploration of this compound and its derivatives in materials science represents a truly nascent field of research. The unique combination of a strained bicyclic core and a reactive amine functionality provides a fertile ground for the development of new and innovative materials with a wide range of potential applications.
Q & A
Basic: What are the primary synthetic routes for 2-Azabicyclo[2.1.1]hexan-4-amine and its derivatives?
The compound can be synthesized via:
- Intramolecular [2+2] photocycloaddition : Using acetophenone as a sensitizer, aryl or pyridyl derivatives are formed from heteroaryl ketones and allylamines. Substitution patterns are controlled by starting materials .
- Chloromethylcyclobutanone rearrangement : 3-(Chloromethyl)cyclobutanone intermediates undergo cyclization to form the bicyclic scaffold, validated by X-ray crystallography .
- Bicyclobutane (BCB) strain-release reactions : BCBs react with imines under UV irradiation to yield 2-azabicyclo[2.1.1]hexanes, a modern method with high functional group tolerance .
Advanced: How can nucleophilic displacement reactions introduce substituents on the 2-azabicyclo[2.1.1]hexane scaffold?
Nucleophilic displacement leverages the bridgehead position’s unique geometry. For example:
- Methano-bridged pyrrolidines allow substitution at the 5(6)-anti position, enabling diverse functionalization (e.g., halogens, amines) critical for bioactive molecule development. Optimization involves adjusting leaving groups (e.g., tosylates) and reaction conditions (polar solvents, elevated temperatures) .
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound derivatives?
- X-ray crystallography : Directly resolves bond angles and stereochemistry, as demonstrated for photocycloaddition products .
- InChI keys and NMR : PubChem-derived InChI keys (e.g.,
GYLMCBOAXJVARF-NTSWFWBYSA-N) and 1H/13C NMR data validate molecular connectivity and substituent placement .
Advanced: How are low yields in photocycloaddition syntheses addressed?
Key strategies include:
- Sensitizer optimization : Acetophenone enhances reaction efficiency, but alternative sensitizers (e.g., benzophenone) may improve regioselectivity .
- Substrate pre-functionalization : Introducing electron-withdrawing groups on allylamines stabilizes transition states, reducing side reactions .
Basic: How does the bicyclic structure influence reactivity in medicinal chemistry?
The rigid scaffold enforces defined spatial orientations of substituents, enhancing target binding selectivity. For example:
- DPP-4 inhibitors : 2-Azabicyclo[2.2.1]heptane derivatives (structurally related) show improved enzymatic inhibition due to restricted conformational freedom .
- Antitumor agents : Bicyclic cores like 2-azabicyclo[3.2.1]octane exhibit IC50 values comparable to cisplatin in cell line studies .
Advanced: What computational methods predict the bioactivity of this compound analogs?
- Molecular docking : Models interactions with target proteins (e.g., DPP-4) to prioritize analogs with optimal binding affinities .
- DFT calculations : Assess strain energy and substituent electronic effects, guiding synthetic feasibility .
Basic: What protecting groups are used in synthesizing 2-Azabicyclo[2.1.1]hexane derivatives?
- tert-Butoxycarbonyl (Boc) : Protects amines during functionalization, as seen in tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate derivatives .
- Hydrochloride salts : Stabilize intermediates, simplifying purification .
Advanced: How are fluorination techniques applied to modify 2-Azabicyclo[2.1.1]hexane derivatives?
- Deoxo-Fluor® reagent : Converts hydroxyl groups to fluorides, exemplified in synthesizing 4-fluoroproline analogs. Reaction conditions (e.g., −78°C, anhydrous) minimize byproducts .
Notes on Data Contradictions and Validation
- Synthetic yields : Photocycloaddition (70–85% ) vs. BCB-based methods (50–60% ) highlight trade-offs between efficiency and functional group compatibility.
- Structural ambiguity : Conflicting CAS numbers (e.g., 1203686-81-0 vs. 1508261-86-6 ) necessitate cross-referencing with PubChem or crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
